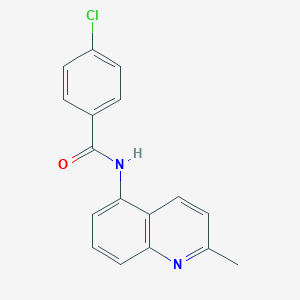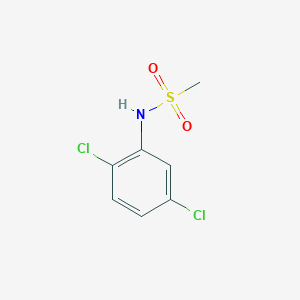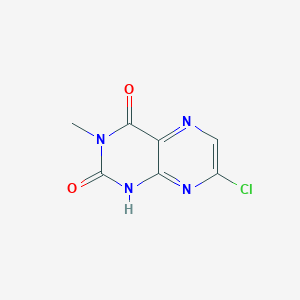![molecular formula C23H22N6O B246472 2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)
2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, and its unique structure has made it a popular target for drug development.
Mecanismo De Acción
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in the progression of various diseases. The compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one are complex and varied. The compound has been shown to have both pro-apoptotic and anti-apoptotic effects, depending on the specific disease being treated. It has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one in lab experiments is its unique structure, which makes it a popular target for drug development. However, the compound can be difficult to synthesize, and its precise mechanism of action is not fully understood, which can make it challenging to study.
Direcciones Futuras
There are many potential future directions for research on 2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one. Some possible areas of focus include:
- Further investigation of the compound's mechanism of action
- Development of more efficient synthesis methods
- Exploration of the compound's potential applications in the treatment of other diseases
- Investigation of the compound's potential as a diagnostic tool for certain diseases
- Development of new derivatives of the compound with improved pharmacological properties
Conclusion
2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one is a promising compound with potential applications in the field of medicinal chemistry. While there is still much to learn about its mechanism of action and potential uses, the compound's unique structure and therapeutic effects make it an exciting area of research for scientists and pharmaceutical companies alike.
Métodos De Síntesis
The synthesis of 2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one involves a multi-step process that requires careful attention to detail. The compound can be synthesized using a variety of methods, including the reaction of 4-benzylpiperazine with 2,4,5-triphenylpyrimidine-6-carboxylic acid, followed by cyclization and subsequent purification.
Aplicaciones Científicas De Investigación
There has been extensive research on the potential applications of 2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C23H22N6O |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C23H22N6O/c30-22-19-15-24-23(27-21(19)25-20(26-22)18-9-5-2-6-10-18)29-13-11-28(12-14-29)16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2,(H,24,25,26,27,30) |
Clave InChI |
WKYJNNSYBOGVBY-UHFFFAOYSA-N |
SMILES isomérico |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C4C(=N3)NC(=NC4=O)C5=CC=CC=C5 |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C4C(=N3)NC(=NC4=O)C5=CC=CC=C5 |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C4C(=N3)NC(=NC4=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B246389.png)
![10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B246392.png)
![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246396.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B246397.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B246399.png)





![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)
![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)

![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)